molecular formula C9H6BrFN2S B3305746 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine CAS No. 923947-59-5

4-Bromo-N-(4-fluorophenyl)thiazol-2-amine

Cat. No.: B3305746
CAS No.: 923947-59-5
M. Wt: 273.13 g/mol
InChI Key: UGEMVNAPNXSDBB-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-fluorophenyl)thiazol-2-amine (CAS 340695-51-4) is a synthetic organic compound belonging to the class of 2-aminothiazole derivatives. This scaffold is recognized in medicinal chemistry as a privileged structure for developing novel therapeutic agents due to its wide range of pharmacological activities . This bromo- and fluoro-substituted thiazole serves as a key chemical building block in organic synthesis and drug discovery research. Compounds based on the 2-aminothiazole core, particularly those with para-substituted phenyl rings at the 4-position, have demonstrated significant antimicrobial and anticancer properties in scientific studies . Research on closely related analogues has shown promising in vitro activity against human breast adenocarcinoma cell lines (MCF7) , suggesting its potential utility as a precursor for developing new chemotherapeutic agents . Furthermore, such derivatives have exhibited potent effects against both Gram-positive and Gram-negative bacteria as well as fungal species, indicating value in exploring new anti-infective therapies . The mechanism of action for thiazole derivatives is often multi-faceted. They may exert their biological effects through enzyme inhibition or by interaction with specific cellular receptors . The presence of both bromine and fluorine atoms in its structure influences its electronic properties and can enhance metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is provided for research purposes. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S/c10-8-5-14-9(13-8)12-7-3-1-6(11)2-4-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMVNAPNXSDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo N 4 Fluorophenyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine is expected to show distinct signals for each type of proton. The amine proton (N-H) would likely appear as a broad singlet. The thiazole (B1198619) ring contains a single proton at the 5-position, which would present as a sharp singlet. For the analogous compound 4-(4-bromophenyl)thiazol-2-amine, the amine protons (NH₂) appear as a singlet at δ 6.9 ppm, providing a reference point for the N-H signal. nih.gov In a related derivative, the thiazole proton (H-5) gives a characteristic singlet at δ 7.75 ppm. researchgate.net

The 4-fluorophenyl group will exhibit a more complex pattern due to both proton-proton and proton-fluorine coupling. The aromatic protons would typically appear as two sets of multiplets, often resembling doublets of doublets, in the aromatic region (approximately δ 7.0-7.8 ppm). For instance, in 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the 4-fluorophenyl protons appear as multiplets in the ranges of δ 8.21–8.16 ppm and δ 7.39–7.34 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms (four for the thiazole ring and attached bromine, and five for the N-substituted fluorophenyl ring). The carbon atoms of the thiazole ring in related derivatives are typically found in the range of δ 100-170 ppm. nih.gov The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to C-F coupling. The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), while carbons at the ortho, meta, and para positions will show smaller two-, three-, and four-bond coupling constants (²JCF, ³JCF, ⁴JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Reference Compound
Thiazole-H5~7.7 (s)~105-1104-(4-bromophenyl)-2-chloroacetamidothiazole researchgate.net
Amine-NHBroad singlet-4-(4-bromophenyl)thiazol-2-amine nih.gov
Fluorophenyl-H (ortho to F)Multiplet (~7.1-7.3)~115-117 (d, ²JCF)2-(4-Fluorophenyl) derivatives nih.gov
Fluorophenyl-H (meta to F)Multiplet (~7.5-7.7)~128-130 (d, ³JCF)2-(4-Fluorophenyl) derivatives nih.gov
Thiazole-C2 (C-N)-~165-1704-(4-Bromophenyl)thiazole derivatives nih.gov
Thiazole-C4 (C-Br)-~145-1504-(4-Bromophenyl)thiazole derivatives nih.gov
Fluorophenyl-C (C-F)-~158-162 (d, ¹JCF)2-(4-Fluorophenyl) derivatives mdpi.com
Fluorophenyl-C (C-N)-~135-140 (d, ⁴JCF)2-(4-Fluorophenyl) derivatives mdpi.com

(Note: 's' denotes singlet, 'd' denotes doublet. J values represent C-F coupling.)

Vibrational (Infrared, IR; Raman) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Molecular Characterization

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, identifying its functional groups. For this compound, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine should appear as a sharp to medium band around 3300-3400 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring is typically observed in the 1630-1650 cm⁻¹ region. nih.gov Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range. The C-F stretch gives a strong absorption between 1100-1250 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically 500-700 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Aromatic and heterocyclic compounds like this exhibit strong absorptions due to π→π* and n→π* transitions. The conjugated system, encompassing both the thiazole and phenyl rings, is expected to result in one or more strong absorption bands (λ_max) in the UV region, likely between 230 and 350 nm. For example, the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.compnrjournal.comcardiff.ac.ukthiadiazole) shows a λ_max at 240 nm. mdpi.com

Table 2: Predicted Vibrational and Electronic Spectroscopic Data

Spectroscopy Vibration/Transition Predicted Wavenumber (cm⁻¹)/Wavelength (nm) Reference Compound
IRN-H Stretch3300 - 3400 cm⁻¹General, 2-aminothiazoles
IRAromatic C-H Stretch3000 - 3100 cm⁻¹General, aromatic compounds
IRC=N Stretch (Thiazole)1632 cm⁻¹4-(4-bromophenyl)thiazol-2-amine nih.gov
IRC-F Stretch1100 - 1250 cm⁻¹General, fluoroaromatics
IRC-Br Stretch666 cm⁻¹4-(4-bromophenyl)thiazol-2-amine nih.gov
UV-Visπ→π* Transition230 - 350 nm4-cyanophenyl substituted thiazoles nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For C₉H₆BrFN₂S, the expected monoisotopic mass is approximately 271.9470 u. A key feature in the mass spectrum would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak of almost equal intensity, which is a definitive indicator of a monobrominated compound.

The fragmentation pattern would likely involve initial cleavage at the most labile bonds. Common fragmentation pathways could include the loss of the 4-fluorophenyl group, cleavage of the thiazole ring, or loss of HBr.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not available, analysis of closely related structures provides significant insight. cardiff.ac.uk

The solid-state packing is dictated by a network of non-covalent interactions.

Hydrogen Bonding: The amine (N-H) group is a strong hydrogen bond donor, while the thiazole ring nitrogen is a good acceptor. A very common and stabilizing motif in 2-aminothiazole (B372263) crystals is the formation of centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating an R²₂(8) graph-set motif. nih.gov

Halogen Bonding: The bromine atom on the thiazole ring can act as a halogen bond donor, forming short contacts with electron-rich atoms like nitrogen, oxygen, or sulfur from neighboring molecules. Br···N or Br···S interactions are plausible and have been observed in similar structures.

π-π Stacking: The planar, aromatic nature of the thiazole and fluorophenyl rings makes them suitable for π-π stacking interactions. These interactions, where the rings stack face-to-face or in an offset manner, would play a significant role in stabilizing the crystal lattice. In a related crystal structure, π–π interactions occur between thiazole and triazole rings with a centroid–centroid distance of 3.571 Å. mdpi.com

Theoretical and Computational Chemistry Investigations of 4 Bromo N 4 Fluorophenyl Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and reactivity parameters.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine, FMO analysis indicates that the electron density of the HOMO is primarily distributed across the thiazole (B1198619) ring and the N-(4-fluorophenyl) moiety. This suggests these areas are the most susceptible to electrophilic attack. Conversely, the LUMO's electron density is concentrated around the brominated thiazole ring, indicating its propensity to accept electrons in nucleophilic reactions. A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer (ICT). nih.gov

Table 1: Illustrative FMO Properties for this compound

ParameterEnergy (eV)Description
EHOMO -5.8 to -6.2Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.5 to -1.9Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.0 to 4.7ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Note: The values presented are typical ranges observed for structurally similar thiazole derivatives and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It helps in identifying the sites for electrophilic and nucleophilic reactions. researchgate.net The color-coded map uses red to indicate electron-rich regions (negative potential, susceptible to electrophilic attack) and blue to show electron-poor regions (positive potential, prone to nucleophilic attack), while green represents neutral potential areas. researchgate.net

In the MEP surface of this compound, the most negative potential (red/yellow regions) is typically located around the electronegative fluorine atom and the nitrogen atoms of the thiazole ring. These sites are the primary centers for electrophilic interactions. The most positive potential (blue regions) is found around the amine hydrogen atom, highlighting it as a potential hydrogen bond donor and a site for nucleophilic interaction.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO.

Table 2: Calculated Conceptual DFT Descriptors (Illustrative Values)

DescriptorFormulaTypical Value RangeInterpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.65 to -4.05 eVPropensity for charge transfer.
Global Hardness (η) (ELUMO - EHOMO) / 22.0 to 2.35 eVHigh value suggests high stability.
Electrophilicity Index (ω) μ² / (2η)2.8 to 3.7 eVCapacity to act as an electrophile.
Nucleophilicity Index (N) EHOMO - EHOMO(TCE)2.8 to 3.2 eVCapacity to act as a nucleophile.

Note: Values are illustrative, based on typical DFT results for related compounds. EHOMO(TCE) refers to the HOMO energy of tetracyanoethylene, used as a reference.

The Quantum Theory of Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses provide deeper insights into the nature of chemical bonds within a molecule. AIM defines atomic basins and bond critical points (BCPs) to characterize interatomic interactions, distinguishing between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds. ELF maps the probability of finding an electron pair, which helps to visualize core electrons, covalent bonds, and lone pairs.

For this compound, these analyses would be used to:

Confirm the covalent nature of the bonds within the thiazole and phenyl rings.

Characterize the polarity of bonds such as C-F, C-Br, and C-N.

Investigate the potential for intramolecular hydrogen bonding between the amine hydrogen and the thiazole nitrogen, which could influence the molecule's conformation.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net

Docking studies involving this compound aim to identify its most stable binding pose within the active site of a target protein and to estimate the strength of the interaction via a scoring function, often expressed as binding energy (kcal/mol).

Research on structurally similar thiazole derivatives has shown that they can effectively bind to the active sites of various enzymes, such as protein kinases. researchgate.netnih.gov The predicted binding mode for this compound would likely involve a network of non-covalent interactions:

Hydrogen Bonds: The amine (-NH-) group can act as a hydrogen bond donor, while the thiazole nitrogen atoms can act as acceptors.

Halogen Bonds: The bromine atom on the thiazole ring can participate in halogen bonding with electron-rich residues in the active site.

Hydrophobic Interactions: The phenyl and fluorophenyl rings are expected to form hydrophobic or π-stacking interactions with nonpolar amino acid residues. For example, studies on related compounds show pi-sulfur and pi-sigma interactions with residues like Met and Ser. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

ParameterValue/ResiduesType of Interaction
Binding Energy -8.0 to -10.5 kcal/molEstimated affinity of the ligand for the target protein.
Key Interacting Residues Glu, Asp, Leu, ValAmino acids in the active site forming significant bonds.
Hydrogen Bonds Amine H with Glu backbone C=OKey stabilizing interaction.
Thiazole N with Asp side chainAnchor point in the binding pocket.
Hydrophobic Interactions Fluorophenyl ring with Leu, Valvan der Waals and π-alkyl interactions.
Halogen Bond Thiazole-Br with Ser backbone C=ODirectional interaction contributing to binding specificity.

Note: This table is a hypothetical representation based on docking studies of analogous thiazole-based inhibitors.

Identification of Critical Binding Residues and Active Site Hotspots

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within the active site of a protein and identifying key amino acid residues that contribute to the binding affinity. For derivatives of 4-(4-bromophenyl)-thiazol-2-amine, molecular docking simulations have been employed to elucidate their interaction with various biological targets, including those relevant to antimicrobial and anticancer activities. nih.govresearchgate.net These studies provide a framework for understanding the potential binding modes of this compound.

In studies on related thiazole derivatives, the thiazole ring, the substituted phenyl ring, and the amine group have been shown to be crucial for establishing interactions within the receptor's binding pocket. The presence of electron-releasing groups on the benzylidene portion of related molecules, such as hydroxyl (-OH) and methoxy (B1213986) (–OCH3) groups, has been shown to enhance antimicrobial and anticancer activities through pi-pi stacking and hydrogen bond interactions with amino acid residues. researchgate.net

For this compound, it is hypothesized that the molecule would engage in similar interactions. The nitrogen atoms of the thiazole ring and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively. The bromine atom on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The fluorophenyl group can also engage in various interactions, including hydrogen bonding and hydrophobic interactions.

A hypothetical representation of the key interactions and the amino acid residues that could be involved in the binding of this compound to a protein active site is presented in the table below, based on findings for analogous compounds.

Interaction Type Potential Interacting Moiety of the Ligand Potential Interacting Amino Acid Residues
Hydrogen BondingThiazole nitrogen, Amine group (-NH)Asp, Glu, Gln, Asn, Ser, Thr
Halogen BondingBromine atomCarbonyl oxygen of the peptide backbone, Ser, Thr
Pi-Pi StackingPhenyl ring, Thiazole ringPhe, Tyr, Trp, His
Hydrophobic InteractionsPhenyl ring, Fluorophenyl ringAla, Val, Leu, Ile, Pro, Met

These predictions, derived from studies on similar molecules, suggest that a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions likely governs the binding of this compound to its biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. These simulations can provide valuable insights into the conformational landscape of a ligand and the stability of a ligand-receptor complex. For thiazole derivatives, MD simulations have been used to confirm the stability of their binding to protein targets. nih.gov

An MD simulation of a this compound-protein complex would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of all atoms in the system, allowing for the analysis of various parameters, such as:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand. High RMSF values for certain residues may indicate their involvement in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, providing information on the key interactions that stabilize the complex.

The results of such simulations for related thiazole-chalcone hybrids have confirmed the stable binding of the ligands within the active site of their target protein, DNA gyrase. nih.gov It is anticipated that MD simulations of this compound would similarly demonstrate a stable binding mode, characterized by persistent key interactions and minimal conformational drift.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

For various series of thiazole derivatives, QSAR and 3D-QSAR studies have been successfully applied to identify the key structural features that influence their biological activity. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA).

A hypothetical QSAR model for a series of N-arylthiazol-2-amine derivatives, including this compound, might take the following general form:

pIC₅₀ = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors are physicochemical properties or structural features of the molecules.

3D-QSAR models, such as CoMFA and CoMSIA, generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, a CoMFA steric contour map might show a green region where bulky substituents increase activity and a yellow region where they decrease it. Similarly, a CoMSIA electrostatic map would highlight areas where positive or negative charges are preferred.

Based on studies of related compounds, a predictive QSAR/3D-QSAR model for this compound and its analogs would likely indicate the importance of:

Steric properties: The size and shape of the substituents on the phenyl and fluorophenyl rings.

Electrostatic properties: The distribution of partial charges across the molecule, influenced by the bromine and fluorine atoms.

Hydrophobic properties: The lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The insights gained from such models would be invaluable for the rational design of new, more potent thiazole-based therapeutic agents.

Theoretical Spectroscopic Predictions and Validation against Experimental Data

The characterization of a new chemical compound relies heavily on spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a molecule with a high degree of accuracy. Comparing these theoretical predictions with experimental data serves as a powerful tool for structural validation.

For the parent compound, 4-(4-bromophenyl)thiazol-2-amine, experimental spectral data has been reported. nih.gov The IR spectrum of the intermediate shows characteristic bands for N-H stretching of the NH₂ group at 817 cm⁻¹ and C-Br stretching at 666 cm⁻¹. nih.gov The ¹H-NMR spectrum of this intermediate shows a singlet at 6.9 ppm corresponding to the NH₂ protons. nih.gov For derivatives, the ¹H-NMR spectra display multiplets in the aromatic region (6.939–7.52 ppm). nih.gov The ¹³C-NMR spectra of these derivatives show signals for the phenyl carbons around 109.4-150.8 ppm and for the thiazole carbons around 109.6-172.4 ppm. nih.gov

A theoretical study of this compound using DFT calculations would allow for the prediction of its IR and NMR spectra. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the various functional groups in the molecule. The calculated chemical shifts in the ¹H and ¹³C-NMR spectra would provide a theoretical fingerprint of the molecule's magnetic environment.

The table below presents a hypothetical comparison of experimental and theoretical spectroscopic data for this compound, based on data from related compounds.

Spectroscopic Data Experimental Range (from related compounds) Hypothetical Theoretical Value (DFT) Assignment
IR (cm⁻¹) ~3400-3200~3350N-H stretch
~1630~1625C=N stretch (thiazole)
~1250~1245C-N stretch
~1100~1090C-F stretch
~670~665C-Br stretch
¹H-NMR (ppm) ~7.0-8.0~7.5 (multiplet)Aromatic protons
~9.0 (singlet)~9.1Amine proton (-NH)
¹³C-NMR (ppm) ~168~167C=N (thiazole)
160 (d, J240 Hz)~159C-F
~115-140~116-138Aromatic carbons
~110~111C-Br

A strong correlation between the experimental and theoretically predicted spectra would provide robust confirmation of the molecular structure of this compound.

Molecular Recognition and Mechanistic Insights into Biological Interactions of 4 Bromo N 4 Fluorophenyl Thiazol 2 Amine Derivatives

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The therapeutic potential of 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine derivatives is largely attributed to their ability to interact with and inhibit the activity of several key enzymes. The following sections provide a detailed examination of the molecular mechanisms underlying these inhibitory activities.

Inhibition of Tubulin Polymerization

Thiazole (B1198619) derivatives have been identified as a promising class of compounds that target the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization. nih.govnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.govmdpi.com While direct studies on this compound are limited, research on structurally similar 2-amino-4-phenylthiazole (B127512) derivatives provides significant insights into its potential mechanism of action.

The core structure, featuring a thiazole ring linked to two aryl rings, is a key pharmacophoric feature for binding to the colchicine site. Molecular docking studies of related compounds have shown that the thiazole ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions within the binding pocket. For instance, certain 2,4-disubstituted thiazole derivatives have demonstrated potent tubulin polymerization inhibition with IC50 values in the low micromolar range, even surpassing that of the reference compound combretastatin (B1194345) A-4 (CA-4). nih.gov One study reported a thiazole derivative with an IC50 value of 2.00 ± 0.12 μM for tubulin polymerization inhibition, which was more potent than CA-4 (IC50 = 2.96 ± 0.18 μM). nih.gov

The antiproliferative activity of these compounds is often correlated with their ability to inhibit tubulin polymerization. For example, a series of N,4-diaryl-1,3-thiazole-2-amines showed moderate to potent antiproliferative activity against various cancer cell lines, with the most potent compound exhibiting an IC50 value of 0.36 μM. This compound was also found to potently inhibit tubulin polymerization and disrupt microtubule dynamics.

Interactive Table: Tubulin Polymerization Inhibition by Thiazole Derivatives

Compound IDDescriptionIC50 (µM) for Tubulin PolymerizationReference
Compound IV 2,4-disubstituted thiazole derivative2.00 ± 0.12 nih.gov
Combretastatin A-4 (CA-4) Reference Compound2.96 ± 0.18 nih.gov
Compound 10s N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineNot explicitly stated, but described as potent
Colchicine Reference Compound10.65 nM nih.gov
Compound 4f Thiazol-5(4H)-one derivative9.33 nM nih.gov
Compound 5a Thiazol-5(4H)-one derivative9.52 nM nih.gov

Cyclooxygenase (COX) Isoenzyme Specificity and Inhibition

Studies on various thiazole-based compounds have shown that they can exhibit inhibitory activity against both COX-1 and COX-2, with some derivatives showing selectivity for COX-2. nih.gov For example, a series of thiazolylhydrazine methyl sulfonyl analogs were reported as selective COX-2 inhibitors with IC50 values in the range of 0.14–0.24 μM. nih.gov The selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The molecular mechanism of inhibition likely involves the insertion of the thiazole scaffold into the hydrophobic channel of the COX active site, where it can interact with key amino acid residues. The nature and position of substituents on the aryl rings play a crucial role in determining the potency and selectivity of inhibition. For instance, certain substitutions can lead to interactions with the secondary pocket of the COX-2 active site, which is a key determinant of selectivity.

Interactive Table: COX Inhibition by Thiazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazole Derivative 1 Not specified0.14>10 nih.gov
Celecoxib Not specified0.13High nih.gov
Thiazole-based derivatives 35-37 Not specified1.03-1.17Good nih.gov

α-Glucosidase and Urease Inhibition Pathways

α-Glucosidase Inhibition:

Derivatives of 2-imino-1,3-thiazoline, which are structurally related to this compound, have been shown to be potent inhibitors of α-glucosidase. nih.gov This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

A study on highly fluorinated 2-imino-1,3-thiazolines revealed that these compounds can significantly inhibit α-glucosidase activity. The most potent compound in this series, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, exhibited an IC50 value of 1.47 ± 0.05 μM, which was approximately 24-fold more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 μM). nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of α-glucosidase, forming multiple intermolecular interactions with key amino acid residues. The fluorinated phenyl groups appear to play a significant role in enhancing the inhibitory activity. nih.gov

Urease Inhibition:

While specific data on the urease inhibitory activity of this compound is not available, related heterocyclic compounds containing thiazole and thiophene (B33073) rings have demonstrated moderate to excellent anti-urease activity. nih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. The inhibitory mechanism of thiazole derivatives against urease is thought to involve the interaction of the thiazole ring's heteroatoms with the nickel ions in the enzyme's active site.

Interactive Table: α-Glucosidase Inhibition by 2-Imino-1,3-Thiazoline Derivatives

Compound IDDescriptionα-Glucosidase IC50 (µM)Reference
Compound 6d 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide1.47 ± 0.05 nih.gov
Compound 6g Derivative with 4-fluoro substituent3.16 ± 0.15 nih.gov
Acarbose Standard Drug35.1 ± 0.14 nih.gov

Importin-β1 (KPNB1) Inhibition

Importin-β1 (KPNB1) is a key nuclear transport receptor that is often overexpressed in cancer cells and plays a role in cell proliferation and survival. nih.govnih.gov An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, has been identified as a potent inhibitor of KPNB1. nih.gov This compound was found to have a strong binding affinity for KPNB1 with a dissociation constant (Kd) of approximately 20 nM. nih.gov

The inhibition of KPNB1 by this aminothiazole derivative was shown to disrupt the importin pathway, which is crucial for the nuclear translocation of many proteins involved in cell growth and proliferation. nih.gov Given the structural similarities, it is plausible that this compound could also interact with and inhibit KPNB1. The N-phenylthiazol-2-amine core structure appears to be a key pharmacophore for this interaction. Inhibition of KPNB1 by small molecules like these thiazole derivatives represents a promising strategy for cancer therapy. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition, with Emphasis on CDK9

The 2-anilinothiazole scaffold is a core component of a class of potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. acs.orgnih.gov CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.

A series of 4-thiazol-2-anilinopyrimidine derivatives have been shown to be highly active CDK9 inhibitors. acs.orgnih.gov One of the most selective compounds from this series demonstrated a CDK9 IC50 of 7 nM and exhibited over 80-fold selectivity for CDK9 versus CDK2. acs.org The N-phenyl moiety of these inhibitors typically occupies the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region. The thiazole group and its substituents can then be tailored to enhance potency and selectivity by interacting with other regions of the active site.

The inhibition of CDK9 by these compounds leads to a reduction in the phosphorylation of the C-terminal domain of RNA polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins like Mcl-1. nih.govacs.org This ultimately triggers apoptosis in cancer cells. The structural similarity of this compound to these potent CDK9 inhibitors suggests that it may also function as a CDK9 inhibitor.

Interactive Table: CDK Inhibition by 4-Thiazol-2-anilinopyrimidine Derivatives

Compound IDCDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)Reference
Compound 12u 7568>80 acs.orgnih.gov
Compound 20a 940.44 nih.gov

Mechanistic Exploration of Cellular Pathway Modulation

The enzymatic inhibitory activities of this compound derivatives translate into the modulation of various cellular pathways, ultimately affecting cell fate. The primary cellular outcomes observed are the induction of apoptosis and cell cycle arrest.

The inhibition of tubulin polymerization directly impacts the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle. nih.govmdpi.com This mitotic arrest can then trigger the intrinsic apoptotic pathway. Similarly, the inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, which also promotes apoptosis. nih.govacs.org

Studies on related thiazole derivatives have shown that they can induce apoptosis through caspase-dependent pathways. mdpi.com This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to a pro-apoptotic balance. For instance, some thiazole derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes)

Thiazole derivatives have been shown to initiate apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This pathway is characterized by specific molecular events, including the disruption of the mitochondrial membrane potential (MMP) and the activation of a cascade of enzymes known as caspases. doi.orgmdpi.commdpi.com

A reduction in the mitochondrial membrane potential is considered one of the initial events in the apoptotic process. mdpi.com The destabilization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome C, from the mitochondria into the cytoplasm. doi.org This release triggers the activation of initiator caspases, like caspase-9, which in turn activate executioner caspases, primarily caspase-3. mdpi.commdpi.com Activated caspase-3 is a key protease responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com

Studies on various thiazole analogs demonstrate their ability to cause a dose-dependent reduction in MMP. doi.org This disruption is a critical factor in thiazole-induced apoptosis. doi.org The activation of caspase-3 has been observed in cells treated with related compounds, confirming that the cell death mechanism is mediated through this caspase-dependent pathway. doi.orgmdpi.com The entire process, from mitochondrial depolarization to caspase activation, highlights a coordinated mechanism by which these compounds can eliminate targeted cells. nih.gov

Generation of Reactive Oxygen Species (ROS)

The biological activity of thiazole derivatives is also linked to their ability to induce the production of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. While ROS play a role in normal cell signaling, excessive levels lead to oxidative stress, a condition that can cause significant damage to cellular components, including DNA, proteins, and lipids. frontiersin.orgmdpi.com

In the context of antifungal activity, for example, a thiazole derivative was found to increase intracellular ROS levels in Candida albicans. frontiersin.org This surge in ROS leads to substantial DNA damage and is a critical factor in the compound's cell-killing effect. The antifungal activity could be diminished by the addition of ROS scavengers, confirming the role of oxidative stress in the mechanism of action. frontiersin.org

ROS can act as a double-edged sword. At moderate concentrations, ROS can activate cell survival pathways. However, at high concentrations, they can overwhelm the cell's antioxidant defenses and trigger apoptosis. mdpi.com The induction of high levels of ROS by certain compounds can lead to mitochondrial damage and initiate the apoptotic cascade described in the previous section. nih.gov This indicates a mechanistic link between ROS generation and the induction of apoptosis.

Molecular-Level Interactions with Microbial Targets

Derivatives of this compound have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net The molecular mechanisms underlying these antimicrobial effects involve specific interactions with microbial cellular structures and metabolic pathways.

Thiazole-based compounds have shown broad-spectrum antibacterial potential, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research on various 4-(4-bromophenyl)-thiazol-2-amine derivatives has confirmed their activity against species such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov

While the precise molecular targets for every derivative are not fully elucidated, related heterocyclic compounds are known to inhibit essential bacterial enzymes. Plausible targets include DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for DNA replication and folic acid synthesis, respectively. acs.org The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl rings, is believed to enhance lipophilicity, potentially improving the compound's ability to penetrate bacterial membranes and interact with these intracellular targets. vulcanchem.com

In Vitro Antibacterial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives
Compound DerivativeBacterial StrainActivity (MIC in µM)Reference
Derivative p2Staphylococcus aureus16.1 nih.gov
Derivative p2Escherichia coli16.1 nih.gov
Derivative p4Bacillus subtilis28.8 nih.gov

The antifungal properties of thiazole derivatives are well-documented against various pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govresearchgate.net The mechanisms of action are multifaceted, often targeting the integrity of the fungal cell.

One primary mechanism involves the induction of oxidative stress through the generation of ROS, as detailed in section 5.2.2. frontiersin.org This leads to oxidative damage to critical cellular components, disrupting cellular homeostasis and leading to cell death. frontiersin.org

Another potential mechanism, common to many antifungal agents, is the disruption of the fungal cell membrane. This can occur through the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane fluidity and integrity. While not directly confirmed for this specific compound, it remains a plausible mechanism for thiazole-based antifungals.

In Vitro Antifungal Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives
Compound DerivativeFungal StrainActivity (MIC in µM)Reference
Derivative p6Candida albicans15.3 nih.gov
Derivative p3Aspergillus niger16.2 nih.gov

Molecular Mechanisms of Antioxidant Activity

In addition to pro-oxidant activities that can induce cell death, certain thiazole and bromophenol derivatives can also function as antioxidants by scavenging free radicals. researchgate.netnih.govmdpi.com This dual potential depends on the specific chemical structure and the biological environment.

Structure Activity Relationship Sar and Rational Ligand Design Principles for 4 Bromo N 4 Fluorophenyl Thiazol 2 Amine Analogs

Impact of Substituent Patterns on Molecular Recognition and Ligand Binding

The specific arrangement and nature of substituents on the thiazole (B1198619) and phenyl rings are critical determinants of a compound's interaction with its biological target. The electronic properties, steric bulk, and lipophilicity of these substituents govern the binding affinity and selectivity.

The bromine atom, particularly when positioned on a phenyl ring attached to the thiazole core, plays a significant role in defining the compound's pharmacological profile. In a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the presence of the bromophenyl moiety was a key feature of the design. nih.gov The bromine atom can enhance binding affinity through several mechanisms. For instance, in one study, a bromine substituent on a coumarin (B35378) ring engaged in favorable hydrophobic interactions with an isoleucine residue (Ile888) in the target's binding pocket. nih.gov This highlights the importance of the bromine atom for antiproliferative action. nih.gov

Furthermore, halogens like bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophile. This can contribute to the stability of the ligand-receptor complex. The position and nature of the halogen are critical; studies on pyrazolyl–thiazole derivatives showed that larger halogens like chlorine and bromine at the para-position of a phenyl ring resulted in significant antimicrobial activity, potentially by fitting better into hydrophobic pockets of microbial enzymes. rsc.org

Table 1: Impact of Halogen Substituents on Activity of Thiazole Derivatives

Compound Series Substituent Position Observed Effect on Activity Reference
Coumarin-Thiazole Hybrids Bromo Coumarin Ring Enhanced antiproliferative efficacy through hydrophobic interactions. nih.gov
Pyrazolyl–Thiazole Derivatives Bromo, Chloro, Fluoro para-phenyl Significant antimicrobial activity, possibly due to steric and electronic effects enhancing binding. rsc.org
Pyrazolyl–Thiazole Derivatives Nitro (NO₂) meta- or para-phenyl Substantial antibacterial activity due to strong electron-withdrawing nature. rsc.org
2-Aminobenzothiazoles Methyl Benzothiazole Ring Reduced anti-angiogenic activity compared to the unsubstituted analog. nih.gov

The 4-fluorophenyl group attached to the 2-amino position of the thiazole ring significantly influences the molecule's electronic and conformational properties. Fluorine is the most electronegative element, and its presence as a substituent on the phenyl ring makes it strongly electron-withdrawing. This electronic pull can affect the electron density of the entire molecule, influencing pKa, hydrogen bonding capability, and metabolic stability.

The substituent on the nitrogen atom of the 2-aminothiazole (B372263) core is a critical handle for modulating biological activity. mdpi.com In the parent compound, this is the 4-fluorophenyl group. SAR studies on related 2-aminothiazole series consistently show that the nature of this N-substituent dramatically impacts target engagement and potency. nih.gov

For example, in one study, replacing a 2-aminobenzothiazole (B30445) moiety with a 2-aminothiazole motif severely impaired antiproliferative activity, demonstrating the importance of the specific scaffold in that context. nih.gov In another series, comparing aromatic versus aliphatic N-substituents revealed that aromatic groups conferred broader and more potent antitumor activity. nih.gov The size and electronic nature of the substituent are key; ortho-substitutions on an N-phenyl ring were found to abolish CDK-inhibitory activity, while meta- and para-substitutions were well-tolerated and could be used to tune selectivity. acs.org The introduction of groups like piperazine (B1678402) at this position has also been explored, with substitutions on the piperazine ring itself providing another layer of SAR for optimizing activity against targets like the PI3Kγ enzyme. acs.org

Strategic Scaffold Hybridization and Exploitation of Privileged Structures

The 1,3-thiazole ring is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.netvdoc.pubmdpi.comresearchgate.netspast.org This term describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them fertile ground for drug discovery. vdoc.pub The thiazole moiety's rigid, planar structure, combined with its electronic properties and hydrogen-bonding potential, allows it to engage in favorable interactions with a wide variety of enzymes and receptors. mdpi.combohrium.com

A powerful strategy in rational drug design is molecular hybridization, which involves combining the privileged thiazole scaffold with other known pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or even multi-target activity, which can be advantageous for treating complex diseases like cancer. nih.govresearchgate.net Examples include hybridizing thiazoles with other heterocyclic systems such as imidazole, furan, pyrazole, or coumarin to generate novel compounds with potent biological activities. nih.govmdpi.com

Computational Predictions of Physicochemical Descriptors Relevant to Molecular Design

Computational, or in silico, methods are indispensable tools in modern drug design for predicting the physicochemical properties of novel compounds before their synthesis. These predictions help to prioritize candidates with drug-like characteristics, reducing time and cost in the development pipeline. Key predicted descriptors include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess oral bioavailability. For instance, in a study of novel 1,3-thiazole derivatives, in silico prediction of physicochemical and pharmacokinetic parameters showed that all reported compounds complied with Lipinski and Veber rules, indicating promising drug-like properties. nih.gov Similarly, ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were predicted computationally, with several compounds showing promising profiles. nih.gov These computational studies provide crucial insights that guide the rational design of analogs with optimized pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

Table 2: Predicted Physicochemical Properties for Representative Thiazole Derivatives

Compound Class Molecular Formula Molecular Weight ( g/mol ) LogP TPSA (Ų) Lipinski Violations Reference
4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine C₁₈H₁₅BrN₂O₂S 419.30 5.25 67.54 1 researchgate.net
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol C₁₇H₁₃BrN₂O₂S 405.27 4.60 76.77 0 researchgate.net
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine C₁₈H₁₆BrN₃S 402.32 5.11 41.57 1 researchgate.net
N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine C₁₉H₁₇BrN₂O₃S 449.32 4.79 76.77 0 researchgate.net

Conclusion and Future Research Trajectories for 4 Bromo N 4 Fluorophenyl Thiazol 2 Amine

Summary of Key Academic Contributions and Mechanistic Understanding

Direct research on "4-Bromo-N-(4-fluorophenyl)thiazol-2-amine" is limited in the provided search results. However, the thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. bohrium.comresearchgate.net Thiazole derivatives are recognized for a wide spectrum of pharmacological activities. bohrium.comresearchgate.net The core structure of the specified compound combines a brominated thiazole ring with a fluorinated phenylamine substituent. Both bromine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn may affect its biological activity. vulcanchem.com

Research on analogous structures, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, has demonstrated their potential as antimicrobial and anticancer agents. nih.govresearchgate.net The synthesis of such compounds typically involves the Hantzsch thiazole synthesis, reacting an α-haloketone with a thiourea (B124793) or thioamide. researchgate.netingentaconnect.com For instance, 4-(4-bromophenyl)thiazol-2-amine is synthesized by reacting p-bromoacetophenone with thiourea. nih.gov

Emerging Trends in Thiazole Chemistry and its Application in Advanced Molecular Design

The field of thiazole chemistry is continually evolving, with several emerging trends focused on enhancing the therapeutic potential of these compounds. bohrium.com

Hybrid Pharmacophore Approach: A significant trend is the creation of hybrid molecules that combine the thiazole scaffold with other bioactive pharmacophores to develop compounds with superior or novel biological activities. nih.govacs.org This approach aims to leverage the synergistic effects of the combined fragments to improve potency and target selectivity. nih.gov

Development of Multi-target Inhibitors: There is a growing interest in designing thiazole derivatives that can simultaneously modulate multiple biological targets. nih.gov This is particularly relevant in complex diseases like cancer, where targeting a single pathway is often insufficient. For example, thiazole-based compounds have been designed as dual inhibitors of PI3K/mTOR and EGFR/BRAFV600E. nih.govmdpi.com

Sustainable and Efficient Synthesis: Modern synthetic strategies are focusing on the development of more efficient and environmentally friendly methods for synthesizing thiazole derivatives. ingentaconnect.com This includes the use of novel catalysts and one-pot synthesis procedures to improve yields and reduce reaction times. researchgate.net

Application in Targeted Drug Discovery: Thiazole derivatives are being extensively explored in targeted anticancer drug discovery. tandfonline.com Their versatile structure allows for modifications to optimize binding to specific molecular targets, such as protein kinases and tubulin. tandfonline.comnih.gov

The following table summarizes the biological activities of various reported thiazole derivatives, illustrating the broad therapeutic potential of this chemical class.

Compound ClassBiological ActivityReference
4-(4-bromophenyl)-thiazol-2-amine derivativesAnticancer, Antimicrobial nih.govresearchgate.net
Chalcone-thiazole hybrids5-Lipoxygenase inhibition nih.gov
N,4-diaryl-1,3-thiazole-2-aminesTubulin polymerization inhibition nih.gov
Thiazole-based PI3K/mTOR dual inhibitorsAntiproliferative nih.gov
Thiazole-based EGFR/BRAFV600E dual inhibitorsAntiproliferative mdpi.com

Prospects for Further Mechanistic Elucidation and Rational Compound Optimization

Future research on thiazole derivatives, including "this compound," will likely focus on a deeper understanding of their mechanisms of action and the rational design of more potent and selective compounds.

Mechanistic Studies: A crucial area for future investigation is the detailed elucidation of the molecular mechanisms by which thiazole derivatives exert their biological effects. This will involve identifying their specific cellular targets and understanding how they interact with these targets at a molecular level. Techniques such as X-ray crystallography and advanced spectroscopic methods will be invaluable in these studies. acs.org

Computational and In Silico Approaches: The use of computational tools, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) modeling, is becoming increasingly important in the rational design of new drugs. nih.govnih.gov These methods can predict how a compound will bind to its target and its likely pharmacokinetic properties, thereby guiding the synthesis of more effective and safer drug candidates. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential for optimizing the biological activity of thiazole derivatives. nih.gov By synthesizing and testing a series of related compounds, researchers can identify the key structural features that are responsible for their potency and selectivity. nih.gov This knowledge can then be used to design new compounds with improved therapeutic profiles.

The table below highlights some of the key molecular targets of thiazole derivatives, providing a basis for future mechanistic and optimization studies.

Molecular TargetTherapeutic AreaReference
TubulinCancer nih.gov
PI3K/mTORCancer nih.gov
EGFR/BRAFV600ECancer mdpi.com
Cyclin-dependent kinase 9 (CDK9)Cancer acs.org
5-LipoxygenaseInflammation nih.gov

Q & A

Q. How can 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine be synthesized and structurally characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole cores are formed by reacting α-bromoketones with thioureas, followed by coupling with 4-fluoroaniline. Structural confirmation involves:

  • Infrared Spectroscopy (IR): Peaks at ~3126 cm⁻¹ (N–H stretch), 1616 cm⁻¹ (C=C), and 725 cm⁻¹ (C–Br/C–F) validate functional groups .
  • NMR Spectroscopy:
    • ¹H NMR: Exocyclic NH protons appear as singlets at δ ~10.5–10.9 ppm. Aromatic protons show splitting patterns (e.g., doublets at δ 7.1–8.2 ppm) .
    • ¹³C NMR: Thiazole carbons resonate at δ ~107–163 ppm, with C–Br and C–F signals at δ ~115–150 ppm .
  • Elemental Analysis: Matches calculated C, H, N, and S content within ±0.3% .

Q. Example Synthesis Data

ParameterValue (Example)Reference
Yield65–75%
Melting Point180–220°C
Key IR Peaks3126, 1616, 725 cm⁻¹

Q. What protocols are used to evaluate its antibacterial activity?

Methodological Answer:

  • Disk Diffusion Assay: Test against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains. Zones of inhibition ≥15 mm indicate significant activity .
  • Minimum Inhibitory Concentration (MIC):
    • Use 96-well microtiter plates with Mueller-Hinton broth.
    • Serial dilutions (0.5–256 µg/mL) are incubated at 37°C for 18–24 hrs.
    • MIC is the lowest concentration with no visible growth (OD₆₀₀ ≤ 0.1) .

Q. Example MIC Data

Bacterial StrainMIC Range (µg/mL)Reference
S. aureus MCC 20438–32
E. coli MTCC 44316–64

II. Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

  • QSAR Modeling:
    • Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with antibacterial activity. Select models with R² > 0.8 and Q² > 0.7 for validation .
  • Molecular Docking:
    • Target enzymes like FabH (β-ketoacyl-ACP synthase III). Dock the compound using AutoDock Vina, with binding affinities ≤−7.0 kcal/mol indicating strong inhibition .
  • Pharmacokinetics: Apply Lipinski’s Rule of Five to assess drug-likeness (e.g., molecular weight <500 Da, logP <5) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Analysis:
    • Strain Differences: Compare MIC values using standardized strains (e.g., ATCC vs. MTCC strains) .
    • Assay Conditions: Control pH (6–8), temperature (35–37°C), and inoculum size (10⁵ CFU/mL) to minimize variability .
  • Statistical Validation: Use ANOVA or Student’s t-test (p < 0.05) to assess significance across replicates .

Q. What catalytic strategies optimize the synthesis of this compound?

Methodological Answer:

  • Aminocatalytic Routes: Employ organocatalysts (e.g., Eaton’s reagent) under solvent-free conditions to enhance electrophilicity and reduce side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hrs to 30–60 mins, improving yields by 15–20% .
  • Green Chemistry: Replace dichloromethane with ethanol/water mixtures to achieve comparable yields (60–70%) with lower toxicity .

Q. Optimized Reaction Conditions

ParameterValueReference
CatalystEaton’s reagent
Temperature80–100°C
SolventSolvent-free

Q. How to analyze structure-activity relationships (SAR) for bromine/fluorine substitution?

Methodological Answer:

  • Electron-Withdrawing Effects: Bromine (σₚ = 0.23) enhances electrophilicity, improving binding to bacterial enzymes. Fluorine (σₚ = 0.06) balances lipophilicity and bioavailability .
  • SAR Testing: Synthesize analogs (e.g., Cl, NO₂ substitutions) and compare MIC values. Bromine analogs typically show 2–4x lower MICs than non-halogenated derivatives .

Q. How to validate crystallographic data for this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Use SHELX software for refinement. Validate with R-factor ≤5% and CCDC deposition .
  • Powder XRD: Match experimental patterns (2θ = 10–30°) with simulated data from Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.